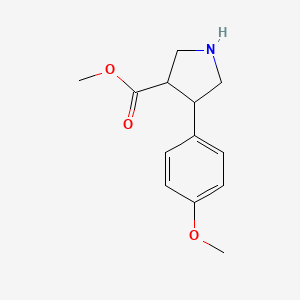

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Description

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS 750632-10-1) is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol . The stereochemistry is designated as (3S,4R), which is critical for its spatial orientation and interaction with biological targets.

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBHPTZUARKXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCC2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391250 | |

| Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-17-5 | |

| Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with readily available aromatic precursors such as 4-methoxybenzaldehyde or 4-methoxyphenyl derivatives . These compounds are chosen for their ease of functionalization and commercial availability, facilitating scalable synthesis.

- Aromatic aldehydes or phenyl precursors are subjected to condensation reactions.

- The goal is to introduce the methoxyphenyl group at the desired position on the pyrrolidine ring.

Formation of the Pyrrolidine Ring via Cyclization

The core pyrrolidine skeleton is constructed through cyclization of suitable intermediates:

Method A: Mannich-type cyclization

- A primary amine reacts with a carbonyl compound (e.g., formaldehyde or aldehyde derivatives) to generate an iminium ion.

- Nucleophilic attack by an appropriately substituted amine or enamine leads to ring closure.

Method B: Reductive amination

- An aldehyde or ketone reacts with a primary or secondary amine to form an imine.

- Catalytic hydrogenation (using Pd/C, PtO₂, or Raney Ni) reduces the imine to the pyrrolidine ring.

- The synthesis of pyrrolidines from aldehydes and amines under mild conditions has been extensively documented, with reaction times typically ranging from 12 to 24 hours at reflux temperatures.

Functional Group Modifications and Final Purification

The final steps involve functional group modifications such as:

- Methoxy group preservation or substitution on the aromatic ring.

- Purification via recrystallization, column chromatography, or trituration with solvents like methanol or ethyl acetate to obtain high-purity methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate.

- The methoxyphenyl group enhances lipophilicity, which can improve bioavailability.

- The synthetic pathway is designed to allow late-stage diversification, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.

Representative Data Table: Synthesis Overview

Research Findings and Optimization Strategies

- Reaction Conditions: Mild temperatures (0-25°C) with catalytic or reagent-based cyclizations favor high yields.

- Purification Techniques: Recrystallization from ethanol or ethyl acetate yields high purity; chromatography can be employed for complex mixtures.

- Yield Data: Typical yields range from 60-85% for key steps, with high purity confirmed via NMR and LC-MS.

- Use of microwave-assisted cyclization for faster reactions.

- Exploration of greener solvents such as ethanol or water-based systems.

- Late-stage diversification to generate analogs for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Derivatives with different substituents on the methoxyphenyl group.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of analgesics and anti-inflammatory agents. Its structure allows for modifications that enhance therapeutic efficacy and bioavailability in drug formulations .

Case Study: Development of Analgesics

Research has demonstrated that derivatives of this compound exhibit potent analgesic properties. For instance, studies indicate that modifications to the pyrrolidine ring can lead to compounds with improved pain-relieving effects compared to existing medications .

Neuroscience Research

Interaction with Neurotransmitter Systems

The unique structure of this compound enables it to interact with various neurotransmitter systems. This interaction is particularly relevant for studies focused on mood disorders and neurodegenerative diseases .

Case Study: Mood Disorder Treatments

Investigations into the compound's effects on serotonin receptors have shown promise in developing treatments for depression and anxiety disorders. Animal models have indicated that compounds derived from this compound can modulate mood-related behaviors effectively .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it invaluable in drug discovery and materials science .

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters from carboxylic acids and alcohols. |

| Electrophilic Substitution | Introduction of substituents onto the aromatic ring. |

| Cyclization Reactions | Formation of cyclic compounds from linear precursors. |

Material Science

Advanced Materials Formulation

this compound is also applied in developing advanced materials such as polymers and coatings. Its specific chemical properties contribute to enhanced performance in various industrial applications .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Analytical Chemistry

Calibration Standards

In analytical chemistry, this compound is used as a standard for calibrating instruments and ensuring accurate measurements in chemical analyses .

| Application Area | Use Case |

|---|---|

| Chromatography | Calibration standards for HPLC methods. |

| Mass Spectrometry | Internal standards for quantifying analytes. |

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Trans-Methyl 4-(4-Chlorophenyl)pyrrolidine-3-Carboxylate (CAS 813425-70-6)

- Molecular Formula: C₁₂H₁₄ClNO₂

- Molecular Weight : 239.70 g/mol

- Key Differences : The 4-chlorophenyl group introduces an electron-withdrawing substituent, altering electronic properties compared to the electron-donating methoxy group in the target compound. This may reduce solubility in polar solvents and affect receptor binding affinity .

Trans-Methyl 4-(4-Fluorophenyl)pyrrolidine-3-Carboxylate Hydrochloride (CAS 1236862-40-0)

- Molecular Formula: C₁₂H₁₅ClFNO₂

- Molecular Weight : 259.71 g/mol

- Key Differences : Fluorine's electronegativity and small atomic radius enhance metabolic stability and bioavailability. The hydrochloride salt form improves water solubility, making it more suitable for pharmaceutical formulations .

Methyl 4-(Benzo[d][1,3]Dioxol-5-Yl)-2-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylate (CAS 250583-09-6)

- Molecular Formula: C₂₀H₂₁NO₅

- Molecular Weight : 355.38 g/mol

Nitrogen-Substituted Analogs

Methyl DL-(3S,4R)-1-Benzyl-4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylate (CAS 1628555-75-8)

- Molecular Formula: C₁₉H₂₀FNO₂

- Molecular Weight : 313.37 g/mol

- This modification is common in prodrug designs to enhance pharmacokinetics .

Methyl 1-(4-(4-(4-(tert-Butyl)Phenyl)-1H-1,2,3-Triazol-1-Yl)Benzyl)Pyrrolidine-3-Carboxylate (Compound 8 in )

Functional Group Variations

Ethyl (2R,3R,4S)-2-(4-Methoxyphenyl)-4-[3,4-(Methylenedioxy)Phenyl]Pyrrolidine-3-Carboxylate (CAS 178739-03-2)

- Molecular Formula: C₂₁H₂₃NO₅

- Molecular Weight : 369.41 g/mol

- Key Differences: The ethyl ester and methylenedioxyphenyl groups enhance lipophilicity, which may improve membrane permeability but reduce metabolic stability compared to the methyl ester and monomethoxyphenyl in the target compound .

4-[(4-Bromophenyl)Methyl]-3-(Trifluoromethyl)Pyrrolidine-3-Carboxylic Acid (CAS 2060037-41-2)

Stereochemical Variants

Methyl (3R,4R)-4-(Trifluoromethyl)Pyrrolidine-3-Carboxylate Hydrochloride (CAS 2140264-93-1)

- Molecular Formula: C₈H₁₁F₃NO₂·HCl

- Molecular Weight : 257.64 g/mol

Electronic Effects

Stereochemical Influence

Pharmacological Potential

- Pyrrolidine carboxylates with aryl substituents are explored as endothelin receptor antagonists (e.g., ABT-627) and neuropeptide antagonists (e.g., A127722), suggesting shared mechanisms of action among analogs .

Biological Activity

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, with a methoxy-substituted phenyl group attached to one end and a carboxylate group on the other. Its molecular formula is . The presence of the methoxy group enhances its lipophilicity, potentially influencing its ability to cross biological membranes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially exhibiting analgesic and anti-inflammatory properties. Its structure suggests interactions with various receptors in the brain, although specific mechanisms remain to be elucidated .

- Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties. In vitro tests have shown effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant activity .

- Mechanism of Action : The biological activity may be attributed to the compound's ability to interact with specific molecular targets, such as enzymes or receptors involved in pain pathways and inflammation processes. This interaction can modulate their activity, leading to therapeutic effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Step 1 : Formation of the pyrrolidine ring through cyclization reactions.

- Step 2 : Introduction of the methoxy group via electrophilic aromatic substitution.

- Step 3 : Esterification to form the final carboxylate product.

This multi-step process allows for the incorporation of various functional groups, enhancing the compound's versatility for further modifications .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Testing : A study evaluating various pyrrolidine derivatives found that this compound exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

- Neuropharmacological Studies : Research into its effects on central nervous system activity has suggested potential applications in treating neurological disorders due to its interaction with neurotransmitter systems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | Different methoxy positioning on the phenyl ring | |

| Methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | Varying substitution pattern affecting biological activity | |

| Cis-Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | Stereochemical differences impacting efficacy |

This table illustrates how structural variations can significantly influence biological activities among similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, analogous pyrrolidine derivatives are prepared using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under reflux conditions . Chiral resolution may require enantioselective catalysis or chromatographic separation, as seen in related pyrrolidine carboxylates . Key steps include optimizing temperature, catalyst loading, and solvent polarity to minimize side reactions.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is followed by structure solution using SHELXS/SHELXD and refinement via SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks . WinGX or OLEX2 are recommended for visualization and validation of geometric parameters (e.g., bond angles, torsional strain) . For disordered regions, iterative refinement with constraints ensures accuracy .

Q. What spectroscopic techniques are used to confirm the molecular structure and purity?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy groups, pyrrolidine ring conformation) .

- HPLC-MS : Quantifies purity and detects byproducts; reverse-phase columns with UV detection are standard .

- FT-IR : Validates functional groups (e.g., ester C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate stereochemical outcomes?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry confirms enantiomeric excess (ee). SCXRD with Flack parameters definitively assigns absolute configuration .

- Case Study : For methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate, diastereomeric salt formation with tartaric acid achieved >99% ee .

Q. How should researchers address discrepancies in biological activity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Standardize Assays : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time .

- Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Data Reconciliation : Meta-analysis of crystal structures (e.g., Protein Data Bank) may reveal conformational changes affecting activity .

Q. What computational strategies predict structure-activity relationships (SAR) for pharmacological applications?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina or Schrödinger predict binding modes to targets (e.g., calcium channels, enzymes) .

- QSAR Models : Use Gaussian for DFT calculations (HOMO/LUMO, electrostatic potential maps) to correlate electronic properties with activity .

- MD Simulations : GROMACS explores dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .

Q. How can researchers resolve contradictions in crystallographic data (e.g., differing unit cell parameters)?

- Methodological Answer :

- Data Recollection : Ensure crystal quality (no twinning, high resolution <1.0 Å) and avoid solvent inclusion artifacts .

- Validation Tools : Check R and CCDC deposition codes for comparable structures. PLATON’s ADDSYM detects missed symmetry .

- Case Study : For a related chromenopyrrolizine, intramolecular C–H···O interactions explained packing variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.